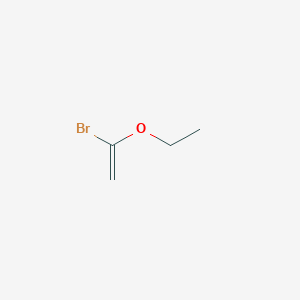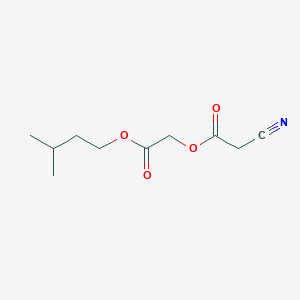
Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester is a chemical compound with the molecular formula C₁₀H₁₇NO₄. This compound is an ester, characterized by the presence of a carbonyl group adjacent to an ether linkage. Esters are known for their pleasant odors and are often used in fragrances and flavorings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester typically involves the esterification of acetic acid derivatives with alcohols. One common method is the reaction of cyanoacetic acid with 3-methylbutanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Cyanoacetic acid+3-methylbutanolH2SO4Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and heated under controlled conditions to optimize yield and purity. The use of catalysts and solvents can vary depending on the specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield cyanoacetic acid and 3-methylbutanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Cyanoacetic acid and 3-methylbutanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing cyanoacetic acid and 3-methylbutanol, which can then participate in various biochemical pathways. The cyano group can also interact with nucleophiles, leading to the formation of new compounds with potential biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Butyl propionate: An ester with similar structural features, used in perfumes and as a solvent.
Uniqueness
Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester is unique due to the presence of both a cyano group and an ester linkage, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
102069-18-1 |
|---|---|
Formule moléculaire |
C10H15NO4 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
[2-(3-methylbutoxy)-2-oxoethyl] 2-cyanoacetate |
InChI |
InChI=1S/C10H15NO4/c1-8(2)4-6-14-10(13)7-15-9(12)3-5-11/h8H,3-4,6-7H2,1-2H3 |
Clé InChI |
QMPRMJHRYDLCEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(=O)COC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


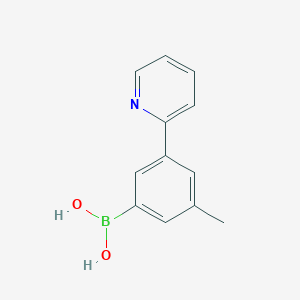
![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)

![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)

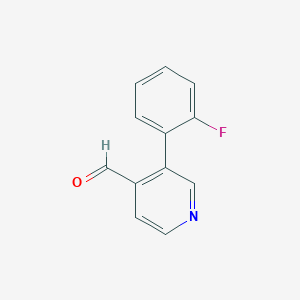
![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)
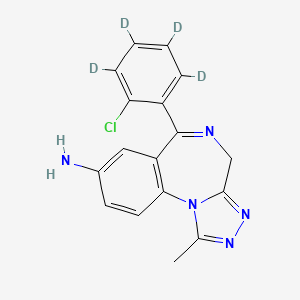

![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)
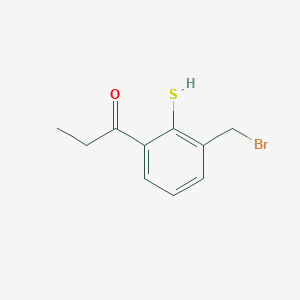
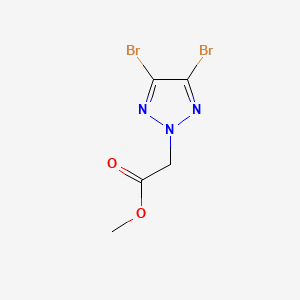
![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
